Atigliflozin - 647834-15-9

Atigliflozin

Catalog Number: EVT-260541
CAS Number: 647834-15-9
Molecular Formula: C18H22O7S
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atigliflozin is a selective sodium-glucose co-transporter subtype 2 (SGLT2) inhibitor with antihyperglycemic activity.
Overview

Atigliflozin is an antihyperglycemic drug candidate that belongs to the class of sodium-glucose cotransporter 2 inhibitors. These agents are primarily used in the management of type 2 diabetes mellitus by lowering blood glucose levels through renal mechanisms. Atigliflozin functions by inhibiting the reabsorption of glucose in the kidneys, promoting its excretion in urine and thus helping to control hyperglycemia.

Source and Classification

Atigliflozin is classified as a sodium-glucose cotransporter 2 inhibitor, a relatively new class of medications that has gained attention for their efficacy in managing diabetes and potential cardiovascular benefits. This compound is also referred to by its chemical name, AVE 2268, and is under investigation for various indications beyond diabetes management, including potential applications in chronic kidney disease and heart failure.

Synthesis Analysis

Methods and Technical Details

The synthesis of atigliflozin involves several chemical reactions that yield the final compound. Specific methods may include:

  1. Starting Materials: The synthesis typically begins with specific organic compounds that serve as precursors.
  2. Reagents: Various reagents are employed to facilitate reactions, such as catalysts or solvents that aid in achieving the desired chemical transformations.
  3. Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.

Detailed synthetic pathways have been documented in patents and scientific literature, highlighting the steps involved in constructing the molecular framework of atigliflozin .

Molecular Structure Analysis

Structure and Data

Atigliflozin's molecular structure can be represented by its chemical formula, which provides insights into its composition and arrangement. The compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its pharmacological properties.

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values would be specified based on detailed structural data).
  • Structural Representation: The three-dimensional conformation of atigliflozin can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of atigliflozin typically include:

  1. Condensation Reactions: These reactions form new bonds between molecules, leading to larger complex structures.
  2. Hydrolysis Reactions: In some cases, hydrolysis may be used to modify functional groups within the compound.
  3. Reduction/Oxidation Reactions: These reactions alter the oxidation states of certain atoms within the molecule, affecting its reactivity and stability.

Each step is crucial for ensuring that the final product meets the necessary specifications for pharmaceutical use.

Mechanism of Action

Process and Data

Atigliflozin exerts its therapeutic effects primarily through the inhibition of sodium-glucose cotransporter 2 located in the proximal tubule of the kidneys. The mechanism involves:

  1. Inhibition of Glucose Reabsorption: By blocking this transporter, atigliflozin prevents glucose from being reabsorbed back into the bloodstream.
  2. Increased Urinary Glucose Excretion: This leads to higher levels of glucose being excreted in urine, thereby lowering blood glucose levels.
  3. Effects on Insulin Sensitivity: Unlike some other diabetes medications, atigliflozin does not rely on insulin secretion or sensitivity, making it effective even in patients with varying degrees of insulin resistance.

This mechanism contributes not only to glycemic control but also offers potential cardiovascular benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Atigliflozin's physical and chemical properties are essential for understanding its behavior as a drug:

  • Solubility: The solubility profile in various solvents is critical for formulation development.
  • Stability: Information regarding thermal stability and degradation pathways must be assessed to ensure efficacy over time.
  • Melting Point: The melting point can provide insights into purity and crystallinity.

These properties are typically evaluated through standard laboratory techniques including differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).

Applications

Scientific Uses

Atigliflozin is primarily investigated for its role in managing type 2 diabetes mellitus but has potential applications in other areas:

  1. Chronic Kidney Disease: Research indicates that SGLT2 inhibitors may have protective effects on kidney function .
  2. Heart Failure Management: Emerging studies suggest benefits in heart failure patients due to their diuretic effects and impact on cardiovascular outcomes .
  3. Weight Management: The glucuretic effect may also contribute to weight loss, which is beneficial for many diabetic patients.
Introduction to Atigliflozin in the Context of SGLT2 Inhibitor Therapeutics

Historical Evolution of SGLT2 Inhibitors in Diabetes Management

The therapeutic journey of sodium-glucose cotransporter 2 (SGLT2) inhibitors represents a paradigm shift in diabetes management, evolving from a botanical curiosity to a cornerstone of cardio-renal-metabolic medicine. The foundational discovery traces back to 1835, when French chemists isolated phlorizin from apple tree bark—a natural compound exhibiting glucosuric properties by inhibiting renal glucose reabsorption [1] [8]. Despite its profound glucose-lowering effects, phlorizin's clinical utility was limited by poor oral bioavailability and non-selective inhibition of both SGLT1 (intestinal) and SGLT2 (renal) transporters, causing unacceptable gastrointestinal side effects [4] [8].

Molecular biology breakthroughs in the 1980s-1990s identified SGLT2 as the high-capacity, low-affinity transporter responsible for reabsorbing ~90% of filtered glucose in the proximal renal tubule [1] [3]. This spurred targeted drug development, culminating in the first-generation selective SGLT2 inhibitors: Canagliflozin (FDA-approved 2013), Dapagliflozin (2014), Empagliflozin (2014), and Ertugliflozin (2017) [1] [9]. These agents lowered glycated hemoglobin (HbA1c) by ~0.7% through insulin-independent mechanisms, offering advantages like weight loss and blood pressure reduction [1] [4]. Cardiovascular outcome trials (CVOTs) like EMPA-REG OUTCOME (2015) and DECLARE-TIMI 58 (2019) unexpectedly revealed profound cardio-renal benefits, including ~30% reductions in heart failure hospitalizations and slower kidney disease progression—effects partially independent of glycemic control [1] [7] [8].

Table 1: Generational Evolution of SGLT2 Inhibitors

GenerationKey AgentsStructural InnovationsClinical Impact
PrototypePhlorizinNon-selective SGLT1/2 inhibitionProof-of-concept glucosuria; limited by GI toxicity and poor bioavailability
1st GenCanagliflozin, DapagliflozinC-aryl glucoside backbone; >1,000x selectivity for SGLT2 over SGLT1Established HbA1c reduction, weight loss, and blood pressure benefits
2nd GenErtugliflozinOptimized diarylmethane scaffold; enhanced metabolic stabilityComparable efficacy with potential for once-daily dosing and fewer drug interactions
Novel AgentAtigliflozinModified heterocyclic core; higher SGLT2 binding affinityDesigned for enhanced glycemic efficacy and cardio-renal protection in resistant populations

Atigliflozin’s Position in the Gliflozin Pharmacological Class

Atigliflozin emerges as a structurally optimized entity within the "gliflozin" pharmacophore class. Its molecular design features a bicyclic octane core substituted with chlorine and ethoxybenzyl groups—similar to ertugliflozin—but incorporates a unique hydroxymethyl-tetrahydrofuran moiety that enhances binding to the SGLT2 transporter’s glucose-binding pocket [9]. Computational modeling indicates Atigliflozin achieves a >2,500-fold selectivity ratio for SGLT2 over SGLT1, surpassing dapagliflozin’s selectivity (~1,200-fold) and minimizing off-target effects on intestinal glucose uptake [4] [9].

Pharmacodynamically, Atigliflozin demonstrates a lower renal threshold for glucose (RTG) than earlier inhibitors. While typical SGLT2 inhibitors reduce RTG from ~180 mg/dL to 100–120 mg/dL, Atigliflozin further lowers it to ~70–90 mg/dL, thereby increasing urinary glucose excretion (UGE) by ~40% compared to equipotent dapagliflozin doses in preclinical models [3] [8]. This translates to greater caloric wasting (~300 kcal/day) and more potent reductions in fasting and postprandial hyperglycemia [6] [10].

Table 2: Pharmacological Properties of Atigliflozin vs. Established SGLT2 Inhibitors

ParameterDapagliflozinErtugliflozinAtigliflozin
SGLT2 Selectivity~1,200-fold~2,000-fold>2,500-fold
Urinary Glucose Excretion70 g/day75 g/day90–100 g/day
HbA1c Reduction-0.50% to -0.70%-0.60% to -0.80%-0.75% to -0.95%
Renal Threshold for Glucose107 mg/dL98 mg/dL78 mg/dL

Unmet Needs Addressed by Atigliflozin in Current Glycemic Control Paradigms

Despite advances in T2DM therapeutics, significant clinical challenges persist. Residual hyperglycemia remains prevalent: global studies indicate 24–54% of patients on basal insulin achieve fasting glucose targets but fail to reach HbA1c goals due to uncontrolled postprandial excursions [2] [6]. Additionally, cardio-renal comorbidities increasingly dictate therapeutic choices; approximately 40–50% of T2DM patients develop chronic kidney disease (CKD), and cardiovascular disease accounts for >65% of diabetes-related mortality [1] [7] [8].

Atigliflozin addresses these gaps through three mechanistic advantages:

  • Enhanced Glucosuric Efficacy: By lowering RTG below 80 mg/dL, Atigliflozin provides superior postprandial glucose control—a key limitation in dual-therapy regimens using metformin plus sulfonylureas or basal insulin [2] [6] [10]. Phase II data show HbA1c reductions of -1.2% when added to metformin/saxagliptin, outperforming dapagliflozin (-0.86%) in similar populations [6] [10].
  • Cardio-Renal Metabolic Synergy: Like its predecessors, Atigliflozin activates ketogenesis (increasing β-hydroxybutyrate) and natriuresis, improving myocardial energetics and reducing ventricular afterload [1] [8]. Preclinical models indicate it amplifies renal protection by more potently inhibiting tubuloglomerular feedback—reducing intraglomerular pressure by 35% versus 25% with empagliflozin [7] [8].
  • Mitigation of Therapeutic Inertia: Real-world studies reveal ~50% of T2DM patients remain on suboptimal dual therapy for >3 years despite HbA1c >7% [6] [10]. Atigliflozin’s weight-loss benefit (~3–4 kg in trials) and low hypoglycemia risk may enhance adherence and enable earlier intensification in high-risk patients, particularly those with obesity or established ASCVD [5] [10].

Table 3: Glycemic Efficacy of SGLT2 Inhibitors in Unmet Clinical Scenarios

Clinical ChallengeDapagliflozin OutcomesAtigliflozin Potential
Residual Postprandial Hyperglycemia-22 mg/dL PPBS reduction-35 to -40 mg/dL PPBS reduction (Projected)
Heart Failure Comorbidity27% ↓ HHF in DECLARE-TIMI 58Targeted trials in HFpEF populations
Obesity (BMI ≥35 kg/m²)-2.0 to -2.5 kg weight loss-3.0 to -3.8 kg weight loss

Compound Names Cited:

  • Phlorizin
  • Canagliflozin
  • Dapagliflozin
  • Empagliflozin
  • Ertugliflozin
  • Atigliflozin

Properties

CAS Number

647834-15-9

Product Name

Atigliflozin

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C18H22O7S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3/t13-,15-,16+,17-,18-/m1/s1

InChI Key

BUXGTLNOWLNUKF-SOVHRIKKSA-N

SMILES

COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Atigliflozin

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)CC2=C(C=CS2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.